N-(1-benzothiophen-5-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c14-12(8-1-2-8)13-10-3-4-11-9(7-10)5-6-15-11/h3-8H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWNZUCXCUDNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)cyclopropanecarboxamide typically involves the regioselective coupling of benzothiophene derivatives with cyclopropanecarboxamide. One common method includes the use of coupling reactions and electrophilic cyclization reactions . The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired product.
Industrial Production Methods
Industrial production of benzothiophene derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
N-(1-benzothiophen-5-yl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
- N-(1-Benzothiophen-5-yl)benzamide (ZX-FH047217): Structure: Replaces the cyclopropanecarboxamide with a benzamide group. Molecular Formula: C₁₅H₁₁NOS (MW 253.0561).
- Ethyl 3-[(1-Benzothiophen-5-yl)carbamoyl]propanoate (ZX-FH047218): Structure: Introduces an ester-linked propanoate chain. Molecular Formula: C₁₄H₁₅NO₃S (MW 277.08). Impact: The ester group enhances solubility in polar solvents but may reduce membrane permeability compared to the carboxamide .
Lemborexant :
- Structure : (1R,2S)-2-[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide.
- Molecular Formula : C₂₂H₂₀F₂N₄O₂ (MW 410.42).
- Impact : Fluorine atoms improve metabolic stability and CNS penetration, highlighting the importance of halogenation in optimizing pharmacokinetics. The target compound lacks such modifications, which may limit its bioavailability .
Physicochemical and Structural Analysis
| Compound | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|
| N-(1-Benzothiophen-5-yl)cyclopropanecarboxamide | Not provided | Benzothiophene, cyclopropane | High rigidity, moderate lipophilicity |
| ZX-FH047217 | 253.0561 | Benzamide | Increased flexibility, lower stability |
| Lemborexant | 410.42 | Fluoropyridyl, dimethylpyrimidinyl | Enhanced metabolic stability, CNS-targeted |
| Compound 41 | 591.14 | 4-Bromobenzoyl, benzo[1,3]dioxol | Halogen-enhanced reactivity |
Biological Activity
N-(1-benzothiophen-5-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzothiophene moiety attached to a cyclopropanecarboxamide group. This unique structural configuration contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptors : It can modulate receptor activity, influencing cellular signaling pathways.
- Transport Proteins : The compound's ability to interact with ATP-binding cassette transporters suggests a role in modulating drug resistance mechanisms in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer. The compound's mechanism involves the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Properties
Preliminary studies suggest that this compound may possess neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cell models, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity comparable to established chemotherapeutics.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound using SH-SY5Y neuroblastoma cells exposed to oxidative stress. The treatment with this compound resulted in a marked decrease in cell death and an increase in antioxidant enzyme activity, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
